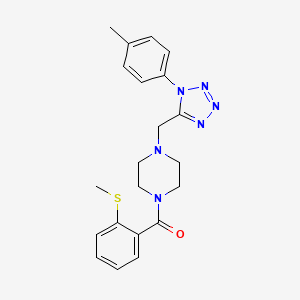
(2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N6OS and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-(methylthio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with the CAS number 1049350-06-2, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6OS, with a molecular weight of 408.52 g/mol. Its IUPAC name is 4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone . The structure includes a piperazine ring, a tetrazole moiety, and a methylthio group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related tetrazole derivatives has shown promising results in inducing apoptosis in various cancer cell lines.
Key Findings:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism involves activation of caspases and loss of mitochondrial membrane potential, similar to other tetrazole derivatives .
- IC50 Values : In related studies, IC50 values for tetrazole derivatives were reported as low as 0.15 µM in HT-29 cells, indicating potent antiproliferative effects . While specific IC50 values for the compound are not yet published, its structural similarities suggest comparable efficacy.
Antimicrobial Activity
The antimicrobial potential of compounds containing tetrazole and piperazine rings has also been explored. These compounds have demonstrated activity against various bacterial strains.
Research Data:
- A study evaluating the antimicrobial properties of tetrazoloquinazolines indicated that modifications to the tetrazole ring could enhance antibacterial activity . Although specific data for our compound is limited, it is reasonable to infer similar properties based on structural analogs.
Case Study 1: Apoptosis Induction Mechanism
In a study investigating the mechanism of action of tetrazole derivatives:
- Methodology : The researchers employed flow cytometry to analyze apoptosis markers such as Annexin V binding and caspase activation.
- Results : Significant increases in early apoptotic cells were observed after treatment with certain derivatives, confirming their role in triggering programmed cell death .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity:
- Methodology : Compounds were screened against both Gram-positive and Gram-negative bacteria using standard broth dilution methods.
- Results : Several derivatives exhibited moderate to strong antibacterial effects, suggesting that modifications in the piperazine or methylthio groups could enhance activity against resistant strains .
特性
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-16-7-9-17(10-8-16)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)18-5-3-4-6-19(18)29-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHZWMNBRFKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














